
Abexinostat
Übersicht
Beschreibung
Abexinostat is a novel, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylase (HDAC) with potential antineoplastic activity. It was developed by Pharmacyclics and licensed to Xynomic. This compound is currently being investigated for its efficacy in treating various types of cancer, including non-Hodgkin lymphoma and chronic lymphocytic leukemia .
Wissenschaftliche Forschungsanwendungen
Abexinostat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von Histondeacetylasen und deren Rolle bei der Genexpression und der Chromatin-Remodellierung zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die Zellzyklusregulation, Apoptose und Differenzierung in verschiedenen Zelllinien.
Medizin: Befindet sich in der klinischen Untersuchung für die Behandlung verschiedener Krebsarten, darunter Non-Hodgkin-Lymphom, chronisch-lymphatische Leukämie und solide Tumoren.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und als Referenzverbindung in der Wirkstoffforschung
Wirkmechanismus
This compound übt seine Wirkung durch Hemmung von Histondeacetylase-Enzymen aus. Diese Enzyme sind für die Entfernung von Acetylgruppen von Histonproteinen verantwortlich, was zu einer dichteren Chromatinstruktur und einer verringerten Genexpression führt. Durch die Hemmung von Histondeacetylasen fördert this compound die Acetylierung von Histonen, was zu einer lockereren Chromatinstruktur und einer erhöhten Genexpression führt. Dies kann zur Aktivierung von Tumorsuppressorgenen und zur Induktion der Apoptose in Krebszellen führen .
Wirkmechanismus
Target of Action
Abexinostat primarily targets histone deacetylase (HDAC) enzymes . HDACs are a family of enzymes that remove acetyl groups from histone proteins, leading to a closed chromatin structure and, consequently, a reduction in gene transcription .
Mode of Action
This compound is a novel HDAC inhibitor . It interacts with HDAC enzymes, inhibiting their activity and leading to an accumulation of highly acetylated histones . This results in changes to chromatin structure and gene expression patterns . The inhibition of these enzymes causes changes to chromatin structure and to gene expression patterns, which results in the inhibition of proliferation of cancer cells, and induction of apoptosis .
Biochemical Pathways
The inhibition of HDAC enzymes by this compound affects several biochemical pathways. The hyperacetylation of histones in cells can cause transcriptional activation of tumor suppressor genes, as well as genes involved in cell cycle control, cell division, and apoptosis . This results in antitumor activity. This compound also inhibits RAD51, which is involved in repairing DNA double strand breaks .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by its unique profile and oral dosing schedule . It is administered twice daily, 4 hours apart, which allows for continuous exposure at concentrations required for efficient tumor cell killing .
Result of Action
The result of this compound’s action is the inhibition of the proliferation of cancer cells and the induction of cancer cell death, or apoptosis . This is achieved through the transcriptional activation of tumor suppressor genes and genes involved in cell cycle control, cell division, and apoptosis .
Action Environment
It has been noted that this compound has a unique pharmacokinetic profile and oral dosing schedule, which allows for continuous exposure at concentrations required for efficient tumor cell killing . This suggests that the timing and environment of administration may play a role in the efficacy and stability of this compound.
Biochemische Analyse
Biochemical Properties
Abexinostat targets HDAC enzymes, inhibiting the proliferation of cancer cells and inducing cancer cell death, or apoptosis . Histone deacetylation is carried out by a family of related HDAC enzymes . The inhibition of these enzymes by this compound causes changes to chromatin structure and gene expression patterns .
Cellular Effects
This compound has shown to have varying effects on different types of cells. For instance, it induced differentiation in cancer stem cells (CSCs) from low-dose sensitive breast cancer cell lines (BCLs), whereas it did not have any effect on the CSC population from high-dose sensitive BCLs . It also showed promising results in patients with relapsed/refractory non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) .
Molecular Mechanism
This compound exerts its effects at the molecular level as a pan-histone deacetylase inhibitor . It targets HDAC enzymes, inhibiting the proliferation of cancer cells and inducing apoptosis . Histone deacetylation is carried out by a family of related HDAC enzymes . Inhibition of these enzymes by this compound causes changes to chromatin structure and gene expression patterns .
Temporal Effects in Laboratory Settings
This compound has been characterized by its unique pharmacokinetic profile and oral dosing schedule, allowing for continuous exposure at concentrations required for efficient tumor cell killing . In a phase II study, patients received oral this compound at 80 mg BID for 14 days of a 21-day cycle and continued until progressive disease or unacceptable toxicity .
Dosage Effects in Animal Models
In a pharmacokinetic study, this compound levels in rat plasma were determined following gavage at a dose of 8.0 mg/kg . The study enabled accurate and quick determination of this compound levels in rat plasma .
Metabolic Pathways
This compound is metabolized via differing metabolic pathways from pazopanib, predominantly via CYP3A4 for pazopanib and via glucuronidation for this compound .
Transport and Distribution
This compound, due to its unique pharmacokinetic profile and oral dosing schedule, allows for continuous exposure at concentrations required for efficient tumor cell killing .
Subcellular Localization
As a histone deacetylase inhibitor, it is expected to localize in the nucleus where it can interact with histones and other proteins to exert its effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Abexinostat umfasst mehrere Schritte, beginnend mit der Herstellung des Benzofuran-Kerns. Die wichtigsten Schritte umfassen:
Bildung des Benzofuran-Kerns: Dies wird durch eine Cyclisierungsreaktion erreicht, an der ein Phenolderivat und ein geeignetes Aldehyd beteiligt sind.
Einführung der Hydroxamsäure-Einheit: Dieser Schritt beinhaltet die Reaktion des Benzofuran-Zwischenprodukts mit Hydroxylamin unter sauren Bedingungen.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Hydroxamsäure-Zwischenprodukts mit einer Dimethylaminoethyl-Gruppe, um this compound zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von hochleistungsfähigen Reaktionen, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Abexinostat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an der Hydroxamsäure-Einheit.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole unter basischen Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche chemische Eigenschaften und potenzielle biologische Aktivitäten aufweisen .
Vergleich Mit ähnlichen Verbindungen
Abexinostat wird mit anderen Histondeacetylase-Hemmern verglichen, wie z. B.:
Vorinostat: Ein weiterer HDAC-Hemmer auf Hydroxamsäurebasis, der zur Behandlung des kutanen T-Zell-Lymphoms eingesetzt wird.
Romidepsin: Ein zyklisches Peptid-HDAC-Inhibitor, der zur Behandlung des peripheren T-Zell-Lymphoms eingesetzt wird.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner Breitbandaktivität gegen mehrere HDAC-Isoformen und seines günstigen pharmakokinetischen Profils, das eine kontinuierliche Exposition bei Konzentrationen ermöglicht, die für eine effiziente Abtötung von Tumorzellen erforderlich sind .
Liste ähnlicher Verbindungen
- Vorinostat
- Romidepsin
- Belinostat
Biologische Aktivität
Abexinostat is a potent oral histone deacetylase inhibitor (HDACi) that has garnered attention for its biological activity in cancer treatment, particularly in hematologic malignancies. This article delves into the compound's mechanisms of action, clinical efficacy, and relevant case studies, supported by data tables and detailed research findings.
This compound functions by inhibiting histone deacetylases, which play a crucial role in the regulation of gene expression through chromatin remodeling. By preventing the deacetylation of histones, this compound promotes a more relaxed chromatin structure, thereby enhancing the transcription of genes involved in apoptosis and cell cycle regulation.
- Apoptosis Induction : The compound induces apoptosis primarily through the caspase-8 pathway and the Fas-associated death domain, leading to increased levels of reactive oxygen species (ROS) .
- Cell Cycle Arrest : this compound has been shown to cause G1 phase arrest in cancer cells, which is associated with increased expression of cell cycle inhibitors such as p21 and p27 .
Phase I/II Trials
A multicenter Phase I/II study evaluated the safety and efficacy of this compound in patients with relapsed/refractory lymphoma. The study involved 55 patients and established an appropriate dosing regimen.
- Dosing Schedule : Patients received doses ranging from 30 to 60 mg/m² twice daily for five days each week, with variations based on tolerability .
- Efficacy Results : The overall response rate (ORR) was 28%, with complete responses observed in 5% of patients. Notably, the ORR was significantly higher at 56% in patients with follicular lymphoma .
Case Studies
- Breast Cancer Stem Cells : A study demonstrated that this compound induced differentiation in breast cancer stem cells (CSCs), particularly in low-dose sensitive models. The expression levels of long noncoding RNA Xist were identified as potential biomarkers for predicting response to treatment .
- Combination with Radiotherapy : Pre-treatment with this compound before irradiation in colon tumor models resulted in a marked reduction of RAD51 foci, indicating impaired DNA repair mechanisms and enhanced tumor sensitivity to radiation .
Efficacy Against Specific Tumors
This compound has shown promise against various cancer types:
Cancer Type | Response Rate | Notes |
---|---|---|
Follicular Lymphoma | 56% | Higher ORR compared to other subtypes |
Non-Hodgkin Lymphoma | 28% | Modest overall response rate |
Soft Tissue Sarcoma | Significant | Demonstrated antiproliferative activity |
Neuroblastoma | Effective | Showed antitumor activity in preclinical models |
Adverse Effects
The safety profile of this compound was generally favorable, with most treatment-emergent adverse events being manageable. Common grade ≥3 adverse events included:
- Thrombocytopenia: 17%
- Lymphopenia: 12%
- Hypokalemia: 7%
No significant prolongation of the QTc interval was observed, highlighting the compound's tolerability .
Eigenschaften
IUPAC Name |
3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-24(2)13-17-16-5-3-4-6-18(16)29-19(17)21(26)22-11-12-28-15-9-7-14(8-10-15)20(25)23-27/h3-10,27H,11-13H2,1-2H3,(H,22,26)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUCONCHVWBMHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229005 | |
Record name | Abexinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Abexinostat is a novel histone deacetylase (HDAC) inhibitor. HDAC inhibitors target HDAC enzymes and inhibit the proliferation of cancer cells and induce cancer cell death, or apoptosis. Histone deacetylation is carried out by a family of related HDAC enzymes. Inhibition of these enzymes causes changes to chromatin structure and to gene expression patterns, which results in the inhibition of proliferation of cancer cells, and induction of apoptosis. | |
Record name | Abexinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12565 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
783355-60-2 | |
Record name | Abexinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=783355-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abexinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783355602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abexinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12565 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Abexinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dimethylaminomethyl)-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABEXINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYO470654U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.